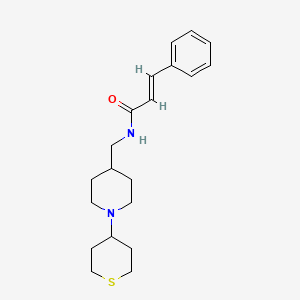
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C20H28N2OS and its molecular weight is 344.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity : Patel and Telvekar (2014) discussed the synthesis and evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, which are analogs of the compound . These derivatives exhibited promising activity against Mycobacterium tuberculosis, highlighting their potential in antitubercular applications (Patel & Telvekar, 2014).
Crystal Structure and Anti-Ischemic Activity : Zhong et al. (2018) synthesized cinnamide derivatives and studied their crystal structures and anti-ischemic activities. These compounds, including variations of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, showed potential in treating ischemic conditions (Zhong et al., 2018).
Anti-Epileptic Applications : The paper by Li and Wang (1995) explored the structure modification of piperine, resulting in N-(3,4-methylenedioxy-cinnamoyl)-piperidine, a clinical anti-epileptic remedy. This research provides insights into the therapeutic potential of cinnamamides in epilepsy treatment (Li & Wang, 1995).
Platelet Aggregation Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives. Although focused on corrosion inhibition, such derivatives, including this compound, could potentially be applied to study platelet aggregation processes (Kaya et al., 2016).
Synthesis and Antimicrobial Activity : Borul and Agarkar (2020) highlighted the synthesis of “(E)-3Substituted phenyl-1-Piperidino-2-Propen-1-one cinnamamide” compounds and evaluated their drug likeness properties. These compounds, related to this compound, were assessed for their potential antimicrobial applications (Borul & Agarkar, 2020).
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, also known as BTRX-335140, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in regulating pain, mood, and stress responses.
Mode of Action
BTRX-335140 acts as a selective KOR antagonist . This means it binds to the KOR and blocks its activity, preventing the normal neurotransmitter from binding and activating the receptor. This inhibition can lead to changes in neuronal signaling and ultimately alter various physiological responses.
Pharmacokinetics
BTRX-335140 has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that the compound is well-absorbed in the body, properly distributed to its site of action, metabolized efficiently, and excreted without causing significant toxicity. These properties are crucial for the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of BTRX-335140’s action are likely related to its inhibition of KOR activity. By blocking this receptor, it can modulate neuronal signaling and potentially alleviate symptoms related to pain, mood disorders, and stress responses .
Properties
IUPAC Name |
(E)-3-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-7,18-19H,8-16H2,(H,21,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNDRINYHHWOH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
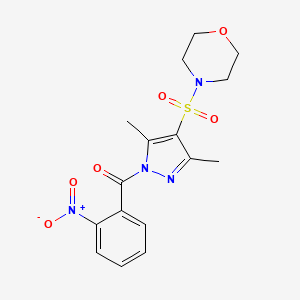
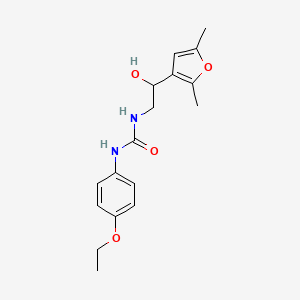
![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)
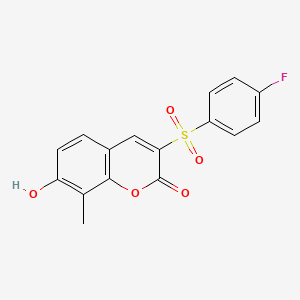
![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
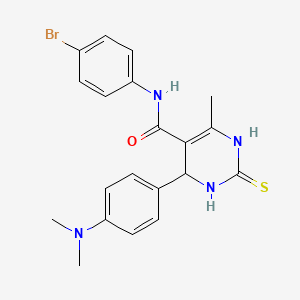
![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)
![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)
![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)
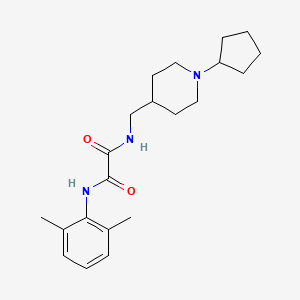
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

